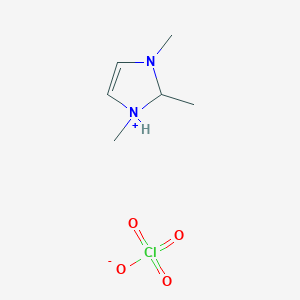
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate can be achieved through several methods. One common method involves the reaction of 1,2,3-trimethylimidazole with perchloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,2,3-Trimethylimidazole+Perchloric acid→1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms.
Aplicaciones Científicas De Investigación
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 1,2-Dimethylimidazole
- 1,3,4-Trimethylimidazole
Uniqueness
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties compared to other imidazole derivatives. Its unique structure makes it suitable for specific applications in research and industry.
Propiedades
Número CAS |
65086-11-5 |
|---|---|
Fórmula molecular |
C6H13ClN2O4 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
1,2,3-trimethyl-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-6-7(2)4-5-8(6)3;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5) |
Clave InChI |
LJAWBGWOPWMHOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1[NH+](C=CN1C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


sulfanium bromide](/img/structure/B14504786.png)

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
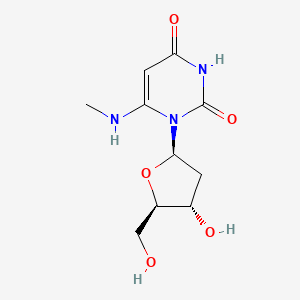

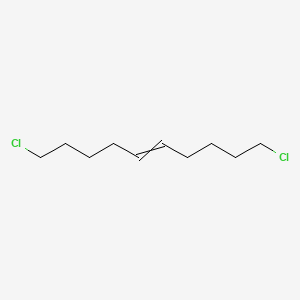

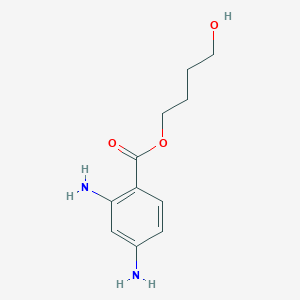
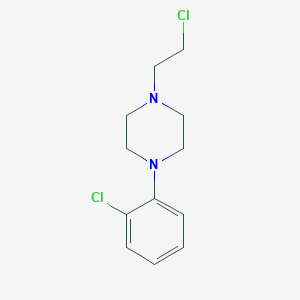
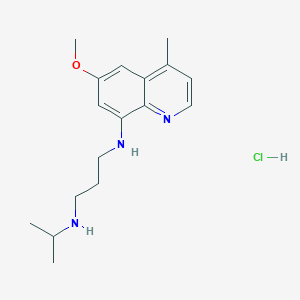
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
